Phenol Blue

Catalog No.
S561446
CAS No.
2150-58-5
M.F
C14H14N2O
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol Blue

CAS Number

2150-58-5

Product Name

Phenol Blue

IUPAC Name

4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-one

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C14H14N2O/c1-16(2)13-7-3-11(4-8-13)15-12-5-9-14(17)10-6-12/h3-10H,1-2H3

InChI Key

LHGMHYDJNXEEFG-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2

Synonyms

phenol blue

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2

Cell Culture Monitoring:

  • Phenol blue is widely used as a pH indicator in cell culture media. It allows researchers to monitor the pH of the medium, which is crucial for maintaining optimal cell growth and viability. As the medium becomes acidic due to cellular activities, the phenol blue changes color, indicating the need for a medium change or adjustments to maintain optimal pH levels.

Enzyme Activity Assays:

  • Phenol blue can be used in enzyme activity assays that involve changes in pH. Specific enzymes can alter the pH of their surrounding environment as they react with substrates. By including phenol blue in the assay mixture, researchers can visually monitor the reaction progress and indirectly measure enzyme activity based on the color change.

Electrophoresis and Gel Staining:

  • Phenol blue can be used as a stain in gel electrophoresis techniques. This allows for the visualization of separated biomolecules, such as proteins or nucleic acids, based on their size and charge. Phenol blue binds non-covalently to proteins, offering a gentle staining method compared to harsher alternatives.

Other Applications:

  • Phenol blue also finds uses in various other research areas, including:
    • Protein assays: Measuring protein concentration through dye-binding techniques.
    • DNA sequencing: Visualizing DNA fragments separated in electrophoresis gels.
    • Environmental studies: Monitoring pH levels in various environmental samples.

Note

It's important to remember that phenol blue has limitations in certain applications. Its sensitivity to light and potential interference with other chemicals require careful consideration when planning experiments [].

Phenol Blue is a synthetic compound primarily used as a pH indicator in various biochemical applications. Its chemical formula is C14H14N2OC_{14}H_{14}N_{2}O, and it appears as a blue dye in alkaline solutions, transitioning to yellow in acidic conditions. This property makes it valuable for visualizing pH changes in laboratory settings, particularly in cell culture and electrophoresis.

As a pH indicator, Phenol Blue functions by undergoing a structural change upon protonation. The presence or absence of a proton on the molecule affects the distribution of electrons within the structure, altering the way light interacts with the molecule. This change in electronic configuration translates to a shift in the absorbed and reflected wavelengths of light, resulting in the observed color change [].

  • Skin and Eye Irritation: Prolonged or repeated contact may cause skin or eye irritation [].
  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract [].
, primarily influenced by its structure as a phenolic compound.

  • Acid-Base Reaction: In acidic solutions, Phenol Blue transitions from blue to yellow due to protonation of the phenolic hydroxyl group.
  • Electrophilic Substitution: Similar to other phenolic compounds, Phenol Blue can participate in electrophilic aromatic substitution reactions where the hydroxyl group activates the aromatic ring towards electrophiles, allowing for further functionalization.
  • Oxidation: Phenol Blue can be oxidized to form various quinonoid derivatives, which exhibit different colors and properties.

Phenol Blue is not only a pH indicator but also exhibits biological activity. It has been noted for its potential as a skin sensitizer, meaning it can induce allergic reactions upon contact with skin . Additionally, its role in cell culture systems allows researchers to monitor pH levels, which is crucial for maintaining optimal conditions for cell growth and function.

Phenol Blue can be synthesized through several methods:

  • Condensation Reaction: The synthesis often involves the reaction of phenolic compounds with diazonium salts or other electrophiles.
  • Oxidative Coupling: Another method involves oxidative coupling of substituted phenols under controlled conditions to yield Phenol Blue.
  • Commercial Production: The compound is produced commercially using established chemical processes that ensure high purity and yield.

Phenol Blue has diverse applications across various fields:

  • Biochemistry: Widely used as a pH indicator in laboratory experiments and cell culture media.
  • Electrophoresis: Acts as a tracking dye in gel electrophoresis, allowing visualization of sample migration during separation processes.
  • Medical Diagnostics: Utilized in certain diagnostic tests to indicate pH changes in biological samples.

Research has shown that Phenol Blue interacts with various biological systems:

  • Cell Culture Studies: Its role as a pH indicator helps maintain optimal growth conditions for cells by allowing real-time monitoring of medium acidity.
  • Toxicology Assessments: Studies have investigated its potential skin sensitization effects, highlighting the importance of safety measures when handling this compound.

Phenol Blue shares similarities with several other compounds, particularly those within the phenolic class. Below are some comparable compounds:

Compound NameChemical FormulaKey Features
Bromothymol BlueC27H28Br2O5SC_{27}H_{28}Br_2O_5SA pH indicator that transitions from yellow to blue at pH 6.0 to 7.6.
Methyl OrangeC14H14N3O3SC_{14}H_{14}N_3O_3SChanges from red at acidic pH to yellow at neutral pH (3.1 - 4.4).
Universal IndicatorVariesA mixture of indicators providing a color range from red (acidic) to purple (basic).

Uniqueness of Phenol Blue

What sets Phenol Blue apart is its specific application as a tracking dye in gel electrophoresis and its dual role as a biological pH indicator. Unlike some other indicators, it provides clear visibility changes across a useful pH range while also being compatible with biological systems.

Traditional Synthetic Pathways

Phenol Blue, chemically known as N,N-dimethylindoaniline or 4-[[4-(dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-one, represents a significant quinone imine compound with the molecular formula C₁₄H₁₄N₂O and molecular weight of 226.27 grams per mole [2] [4]. The compound exhibits characteristic properties with a melting point of 133-134°C, boiling point of 361.7°C, and density of 1.06 grams per cubic centimeter [2] [4].

The traditional synthetic approaches to Phenol Blue primarily involve the formation of quinone imine structures through well-established organic chemistry methodologies [12] [31]. The most prevalent traditional pathway involves the condensation reaction between N,N-dimethylaniline and benzoquinone derivatives under acidic conditions [11] [26]. This method typically employs acid catalysts at temperatures ranging from 80-100°C for reaction periods of 2-4 hours, yielding products in the range of 65-75% efficiency [26] [29].

The fundamental mechanism underlying traditional Phenol Blue synthesis involves the nucleophilic attack of the dimethylamino group on the electrophilic quinone carbon, followed by subsequent cyclization and dehydration steps [12] [31]. Research has demonstrated that the reaction proceeds through an iminoquinone intermediate, which undergoes structural rearrangement to form the final quinone imine product [12]. The reaction conditions significantly influence the yield and purity of the final product, with optimal results achieved under controlled temperature and pH conditions [26] [29].

Alternative traditional pathways include the oxidative coupling method, which utilizes phenol and N,N-dimethylaniline as starting materials under oxidizing conditions [30] [31]. This approach typically operates at moderate temperatures of room temperature to 60°C for 1-3 hours, achieving yields in the 55-70% range [30]. The oxidative coupling method offers advantages in terms of milder reaction conditions and good selectivity, though it requires careful control of the oxidation process [30] [31].

The quinone-amine condensation route represents another established traditional pathway, employing catechol and N,N-dimethylaniline under Lewis acid catalysis [31]. This method operates at 60-80°C for 3-6 hours, typically achieving higher yields of 70-85% [31]. The approach benefits from clean reaction profiles and high yields, though it necessitates anhydrous reaction conditions [31].

Direct nitrosation procedures have also been employed in traditional Phenol Blue synthesis, utilizing N,N-dimethylaniline and nitrous acid under strongly acidic conditions [26]. The experimental protocol involves dissolving N,N-dimethylaniline in concentrated hydrochloric acid at temperatures below 0°C, followed by controlled addition of sodium nitrite solution [26]. This method achieves excellent yields of 80-90% and represents a well-established synthetic route, though it suffers from limited substrate scope [26].

Synthesis MethodStarting MaterialsReaction ConditionsTypical Yield (%)AdvantagesLimitations
Traditional Condensation RouteN,N-Dimethylaniline + BenzoquinoneAcid catalyst, 80-100°C, 2-4 hours65-75Simple procedure, readily available materialsModerate yields, side reactions
Oxidative Coupling MethodPhenol + N,N-DimethylanilineOxidizing agent, RT-60°C, 1-3 hours55-70Mild conditions, good selectivityOxidation control required
Quinone-Amine CondensationCatechol + N,N-DimethylanilineLewis acid, 60-80°C, 3-6 hours70-85High yields, clean reactionRequires anhydrous conditions
Direct Nitrosation RouteN,N-Dimethylaniline + Nitrous AcidHCl, NaNO₂, 0-10°C, 1-2 hours80-90Excellent yields, well-establishedLimited substrate scope

Advanced Core-Labeling Techniques (e.g., [5 + 1] Cyclization)

The development of advanced core-labeling techniques has revolutionized the synthesis of isotopically labeled Phenol Blue derivatives, particularly through the implementation of [5 + 1] cyclization methodologies [8] [13] [18]. These sophisticated approaches enable the incorporation of isotopic labels directly into the aromatic core structure, providing unprecedented opportunities for mechanistic studies and analytical applications [8] [18].

The [5 + 1] cyclization strategy represents a groundbreaking advancement in phenolic compound synthesis, allowing for late-stage isotopic incorporation through formal cyclization reactions [8] [18]. This methodology relies on the synthesis of 1,5-dibromo-1,4-pentadiene precursors, which undergo lithium-halogen exchange followed by treatment with carbonate esters to form the phenolic product through a formal [5 + 1] cyclization mechanism [8] [18]. The approach enables the fast incorporation of carbon isotopes into the ipso carbon of phenols, addressing the critical need for site-specific isotopic labeling [8] [18].

The synthetic protocol for [5 + 1] cyclization begins with the preparation of 1,4-dialkyne alcohols from the overaddition of lithium acetylide onto formate esters or acid anhydrides for para-substituted phenols [8] [18]. Double trans-hydroalumination using sodium bis(2-methoxyethoxy) aluminum hydride followed by quenching with N-bromosuccinimide forms the dibromide alcohol with the requisite anti-stereoselectivity [8] [18]. This simultaneous reduction of two alkynes in bis-propargylic alcohols represents an unprecedented transformation in organic synthesis [8] [18].

The optimized conditions for the cyclization reaction employ eight equivalents of tert-butyllithium relative to the dibromide precursor, generating a dilithiate intermediate that subsequently reacts with dibenzyl carbonate to form the desired phenol [8] [18]. Research has demonstrated that commonly used bromine-magnesium exchange reagents and n-butyllithium do not result in effective metalation, while tert-butyllithium proves superior for this transformation [8] [18]. The reaction proceeds with highest yields in diethyl ether, with solvents that coordinate more strongly with lithiates giving lower yields of phenol [8] [18].

The effectiveness of different electrophiles has been systematically evaluated, with alkyl carbonate esters and chloroformates proving most effective for the cyclization reaction [8] [18]. Aryl carbonates and carbonyl diimidazole give significantly lower yields under the same conditions [8] [18]. The stability of carbonate esters compared to chloroformates led to the selection of dibenzyl carbonate as the optimized carbon isotope source for preparative-scale syntheses [8] [18].

Experimental validation of the [5 + 1] cyclization methodology has demonstrated the preparation of twelve different carbon-13-labeled phenol products with yields ranging from 75-85% [8] [18]. The method has shown proof-of-concept for carbon-14 labeling and enables phenol synthesis directly from cyclotron-produced carbon-11 carbon dioxide [8] [18]. This versatility makes the approach particularly valuable for radiopharmaceutical applications and mechanistic studies requiring short-lived isotopes [8] [18].

The quinone-catalyzed oxidative deformylation represents another advanced technique for imine synthesis that can be adapted for Phenol Blue derivatives [12]. This methodology utilizes quinone catalysis to enable the synthesis of imines through oxidative deformylation of amino alcohols, providing a novel organocatalytic approach for imine synthesis [12]. The process involves condensation of 1,2-amino alcohols with quinone catalysts to deliver iminoquinone intermediates, followed by deformylation and transimination to provide the desired imine products [12].

Advanced TechniqueMethodologyKey AdvantagesIsotopic CapabilityTypical Yield (%)
[5 + 1] Cyclization1,5-Dibromo precursor → tert-BuLi → CarbonateLate-stage isotope incorporation¹³C, ¹⁴C, ¹¹C75-85
Metal-Catalyzed AssemblyAryl halides + Organometallic reagentsVersatile substitution patternsMultiple positions60-80
Quinone-Catalyzed DeformylationAmino alcohol + Quinone catalystOrganocatalytic approach¹³C, ¹⁵N60-75

Isotopic Incorporation Strategies for Analytical Applications

The development of isotopic incorporation strategies for Phenol Blue has emerged as a critical area of research, enabling sophisticated analytical applications in metabolomics, pharmacokinetics, and mechanistic studies [19] [20] [21]. These methodologies provide powerful tools for tracking molecular transformations and understanding complex biological processes through isotopic labeling techniques [19] [22].

Carbon-13 labeling represents the most extensively developed isotopic incorporation strategy for Phenol Blue derivatives [8] [19] [22]. The [5 + 1] cyclization methodology enables the incorporation of carbon-13 isotopes with enrichment levels of 95-99% through the use of ¹³C-labeled carbonate sources [8] [13]. The preparation of [carbonyl-¹³C]dibenzyl carbonate from benzyl chloride and potassium carbonate, an economic source of carbon-13, has been achieved on multi-millimole scales with yields of 72% [8] [13]. This approach utilizes a combination of 18-crown-6 and Aliquat-336 as phase transfer catalysts to afford the product rapidly and reproducibly [8] [13].

Carbon-14 labeling strategies for Phenol Blue derivatives have been developed through late-stage carbon dioxide incorporation methodologies [22]. Recent advances in late-stage carbon-14 labeling provide new avenues to rapidly access carbon-14-labeled biologically relevant compounds with high specific activities [22]. The photocatalytic decarboxylation-carboxylation approach using 4-CzIPN as an organic photocatalyst enables carbon isotope insertion onto various phenyl acetic acid derivatives without prefunctionalization [22]. Under basic conditions and blue LED light irradiation, the in situ formed carboxylate undergoes photocatalytic oxidation followed by rapid decarboxylation to generate a benzyl radical, which is subsequently reduced and carboxylated with suitable carbon dioxide sources [22].

Deuterium labeling methodologies have been developed using scalable and selective deuteration approaches applicable to heteroarene compounds including anilines and phenols [21]. These methods employ nanostructured iron catalysts prepared by combining cellulose with abundant iron salts, permitting selective deuteration using inexpensive deuterium oxide under hydrogen pressure [21]. The methodology represents an easily scalable deuteration process demonstrated on kilogram scales, with air- and water-stable catalysts enabling efficient labeling with high quality control [21]. Deuterium incorporation typically achieves isotopic enrichment levels of 85-95% at aromatic positions and N-methyl groups [21].

Nitrogen-15 labeling strategies utilize ¹⁵N-labeled aniline starting materials to incorporate nitrogen isotopes into the dimethylamino nitrogen position [19] [20]. This approach achieves isotopic enrichment levels of 95-98% and proves particularly valuable for protein-dye interaction studies and mechanistic investigations of nitrogen-containing functional groups [19] [20]. The stable isotope labeling enables the determination of elemental composition and assists with structural identification of metabolites through mass spectrometric analysis [19].

Oxygen-18 labeling employs ¹⁸O-labeled oxidants to incorporate oxygen isotopes into quinone oxygen and phenolic oxygen positions [19]. This methodology achieves isotopic enrichment levels of 90-95% and provides valuable insights into oxidation mechanism studies [19]. The approach proves particularly useful for investigating the role of oxygen atoms in enzymatic transformations and metabolic pathways [19] [23].

The analytical applications of isotopically labeled Phenol Blue derivatives span numerous research areas [19] [20]. Carbon-13 labeled compounds serve as powerful tools for nuclear magnetic resonance studies and metabolic tracing experiments, enabling detailed investigation of molecular transformations in biological systems [19]. Carbon-14 labeled derivatives find extensive use in radiotracer studies and positron emission tomography imaging applications, providing quantitative information about compound distribution and metabolism [22]. Deuterium labeled compounds prove essential for kinetic isotope effect studies, revealing mechanistic details about reaction pathways and enzyme catalysis [21].

The field-based stable isotope probing methodology has demonstrated the utility of ¹³C-labeled biomass derived from primary phenol degraders as suitable growth substrates for soil microbial communities [23]. These studies have shown that carbon in added phenol can flow through microbial communities, with ¹³C label incorporation into the biomass of various microorganisms as a direct result of microbial scavenging of labeled biomass and metabolites [23]. The approach enables the identification of adapted bacterial populations and provides insights into carbon flow within complex microbial networks [23].

Isotope TypeLabeling PositionIncorporation MethodIsotopic Enrichment (%)Analytical ApplicationsStability
Carbon-13 (¹³C)Aromatic carbons, carbonyl carbon[5+1] cyclization with ¹³C-carbonates95-99Nuclear magnetic resonance studies, metabolic tracingStable, no radioactive decay
Carbon-14 (¹⁴C)Aromatic carbons, carbonyl carbonLate-stage ¹⁴C-carbon dioxide incorporation98-99Radiotracer studies, positron emission tomography imagingHalf-life 5,730 years
Deuterium (²H)Aromatic positions, N-methyl groupsHydrogen/deuterium exchange, deuterated precursors85-95Kinetic isotope effect studiesStable, potential hydrogen/deuterium exchange
Nitrogen-15 (¹⁵N)Dimethylamino nitrogen¹⁵N-aniline starting materials95-98Protein-dye interaction studiesStable, no radioactive decay
Oxygen-18 (¹⁸O)Quinone oxygen, phenolic oxygen¹⁸O-labeled oxidants90-95Oxidation mechanism studiesStable, no radioactive decay

Early single-crystal diffraction studies showed that Phenol Blue (systematic name 4-[4-(dimethyl-amino)phenyl]imino-cyclohexa-2,5-dien-1-one) crystallises in an orthorhombic lattice dominated by extensive π-stacking of planar quinone-imine units [1]. The key crystallographic parameters obtained at 296 K were:

ParameterValue
Space groupPbca [1]
Unit-cell lengths / Åa = 11.018 ± 0.015, b = 7.851 ± 0.011, c = 29.691 ± 0.004 [1]
Volume / ų2568.2 ± 0.6 [1]
Z (molecules per cell)8 [1]
Density (calc.) / g cm⁻³1.316 [1]

Within each molecule the dimethyl-amino group adopts a dihedral angle of ≈ 5° to the quinone-imine core, preserving planarity needed for effective conjugation [1].

^13C and ^1H nuclear magnetic resonance spectra recorded in deuterated chloroform reveal a single structural form, confirming that Phenol Blue exists predominantly as the neutral quinone-imine tautomer in solution rather than as a zwitterion [2]. Representative ^13C chemical shifts are summarised below.

Carbon site (assignment)δ / ppm (^13C, 100 MHz, CDCl₃)
C-1 (C=O)181.4 [2]
C-2/C-6 (quinonoid)153.2, 153.8 [2]
C-4 (C=N)147.6 [2]
Dimethyl-amino C-N40.1 [2]

The down-field positions of the carbonyl and imine carbons, together with the absence of separate resonances attributable to a zwitterionic form, corroborate the crystallographic picture of a highly delocalised quinone-imine framework [2].

Fourier-Transform Infrared and Raman Spectral Signatures

Vibrational studies emphasise two diagnostic modes: the imine C=N stretch and the quinonoid C=O stretch. Key band positions for the solid state (KBr pellet) and for representative solvents are collected in Table 2.

Spectral featureSolid / cm⁻¹ [3]Ethanol / cm⁻¹ [4]Dimethyl sulfoxide / cm⁻¹ [5]Raman-Stokes shift trend [6]
C=N stretch (ν₁)161816051601Increases by ≈ 6 cm⁻¹ as excitation energy rises [6]
C=O stretch (ν₂)167016621658Little excitation dependence [6]
Ring C=C modes1582, 15041576, 14991572, 1496
Dimethyl-N –CH₃ bend138713841382

Fourier-transform infrared spectra show modest red-shifts of both ν₁ and ν₂ with increasing solvent polarity, consistent with enhanced ground-state stabilisation by hydrogen-bond donation from protic solvents [7]. Resonance Raman excitation profiles further reveal that the ν₁ wavenumber grows linearly with photon energy, confirming an appreciable change of equilibrium geometry between the ground and the short-lived excited state [6].

Solvent-Dependent Conformational Dynamics

Phenol Blue is a textbook solvatochromic dye. Electronic absorption maxima (λmax) migrate by more than 100 nm between non-polar alkanes and hydrogen-bonding media, reflecting pronounced charge transfer in the Franck-Condon state [7]. Table 3 correlates selected λmax values with static dielectric constant (ε_r).

Solventε_r (25 °C)λ_max / nm [7] [8]Observed Stokes shift / cm⁻¹ [9]
n-Hexane1.895801350
Toluene2.385931540
Acetonitrile37.56281850
Ethanol24.66422100
Water78.46602300

Transient absorption experiments with femtosecond resolution demonstrate that, after π→π * excitation, internal conversion to a vibrationally hot ground state occurs within < 0.8 ps, followed by solvent-driven torsional relaxation that re-establishes planarity in ≈ 30 ps [10]. Coherent oscillations superimposed on the bleach band confirm that the key reaction coordinate is twisting around the C=N bond, a motion strongly modulated by hydrogen bonding to surrounding molecules [10] [11].

Nuclear magnetic resonance line-shape analyses extend this picture to the quasi-static regime: the dimethyl-amino group executes rapid inversion (>10⁸ s⁻¹ at 298 K), whereas the quinone-imine backbone remains rigid, explaining the single set of N-methyl resonances in every solvent examined [2].

The combined diffraction, vibrational and ultrafast spectroscopic evidence therefore converges on a single mechanistic model:

  • Planar quinone-imine geometry in the electronic ground state.
  • Excited-state charge transfer localised on the C=N-C=O fragment.
  • Solvent-assisted torsional relaxation and hydrogen-bond rearrangement that dictate both colour and bandwidth [7] [10].

XLogP3

2

LogP

2.02 (LogP)

Melting Point

133.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2150-58-5

Wikipedia

Phenol Blue

General Manufacturing Information

2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-: ACTIVE

Dates

Last modified: 08-15-2023

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